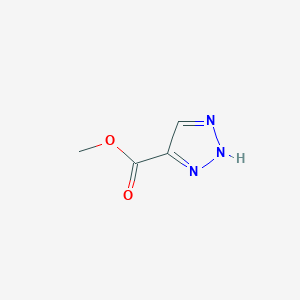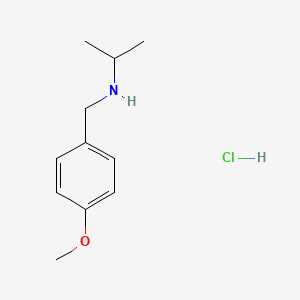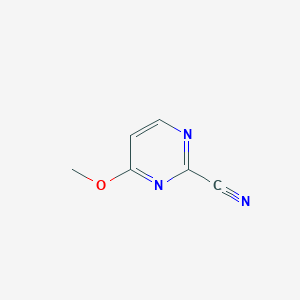
methyl 1H-1,2,3-triazole-4-carboxylate
描述
Methyl 1H-1,2,3-triazole-4-carboxylate is a heterocyclic organic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
作用机制
Target of Action
Triazole derivatives have been known to inhibit the p450-dependent enzyme (cyp 51), which is involved in ergosterol synthesis . Ergosterol is a vital component of fungal cell membranes, and its inhibition can lead to antifungal effects .
Mode of Action
Triazole compounds generally interact with their targets by binding to the active site, leading to inhibition of the target’s function . In the case of CYP 51, this results in the inhibition of ergosterol synthesis .
Biochemical Pathways
Based on the known effects of triazole compounds, it can be inferred that the compound may affect the ergosterol synthesis pathway . The inhibition of this pathway can lead to disruption of the fungal cell membrane, leading to antifungal effects .
Result of Action
Based on the known effects of triazole compounds, it can be inferred that the compound may lead to disruption of the fungal cell membrane due to inhibition of ergosterol synthesis .
Action Environment
It is known that the stability and efficacy of many compounds can be affected by factors such as temperature, ph, and the presence of other substances .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 1H-1,2,3-triazole-4-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . Another method includes the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
化学反应分析
Types of Reactions: Methyl 1H-1,2,3-triazole-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different triazole derivatives with altered properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from these reactions include various triazole derivatives, which can be further utilized in different applications.
科学研究应用
Methyl 1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
相似化合物的比较
1H-1,2,4-Triazole-3-carboxylate: Another triazole derivative with similar applications.
1-Methyl-1,2,3-triazole-4-carboxylate: A closely related compound with slight structural differences.
Uniqueness: Methyl 1H-1,2,3-triazole-4-carboxylate is unique due to its specific arrangement of nitrogen atoms and its ability to participate in a wide range of chemical reactions. Its versatility in scientific research and industrial applications sets it apart from other triazole derivatives .
属性
IUPAC Name |
methyl 2H-triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-9-4(8)3-2-5-7-6-3/h2H,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXQUCUWEZQIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412928 | |
| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4967-77-5, 877309-59-6 | |
| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1,2,3-Triazole-4-carboxylic acid, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the molecular structure of methyl 1H-1,2,3-triazole-4-carboxylate look like?
A1: this compound features a nearly planar structure. This essentially planar conformation has been observed in multiple X-ray crystallographic studies. [, ]
Q2: What are the intermolecular interactions observed in the crystal structure of this compound?
A2: The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds. These hydrogen bonds link molecules together, influencing the crystal packing. Additionally, π–π stacking interactions between the triazole rings further contribute to the crystal structure stability. [, ]
Q3: Can you provide spectroscopic data for this compound or its derivatives?
A3: While spectroscopic data for the unsubstituted this compound is limited in the provided papers, detailed spectroscopic characterization, including IR, 1H NMR, 13C NMR, and TOF MS ES+, has been reported for ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate. This derivative shows a peak at 245.1244 in the mass spectrum, consistent with its molecular formula C13H15N3O2. []
Q4: Are there any applications of this compound derivatives in material science?
A4: Yes, research suggests that ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate exhibits corrosion inhibition properties on carbon steel in CO2-saturated NaCl solutions. Electrochemical Impedance Spectroscopy (EIS) studies show a corrosion inhibition efficiency reaching 91.54% at specific temperatures and concentrations. [] This indicates potential applications in materials science, particularly in corrosion prevention.
Q5: How are this compound derivatives synthesized?
A5: Derivatives like ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate can be synthesized using Microwave Assisted Organic Synthesis (MAOS). This method offers advantages like shorter reaction times and higher yields compared to conventional methods. The synthesis typically involves two stages: formation of benzyl azide followed by reaction with ethyl acetoacetate in the presence of a base catalyst. []
Q6: Have any studies investigated the luminescent properties of this compound derivatives?
A6: Yes, research indicates that incorporating the 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ligand into Zn(II) and Cd(II) supramolecular metal–organic frameworks (SMOFs) results in crystallization-induced enhanced emission. [] This discovery highlights the potential of these derivatives in materials science, particularly in luminescent materials.
Q7: What computational chemistry approaches have been used to study this compound derivatives?
A7: DFT (Density Functional Theory) calculations, both periodic and molecular TD-DFT, have been employed to investigate the luminescent properties of 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate within SMOFs. These calculations provided insights into the electronic structures and explained the observed luminescence enhancement. []
Q8: What synthetic strategies are used to create diverse this compound derivatives?
A8: Researchers utilize the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC) to synthesize diverse triazole derivatives with high regioselectivity. For instance, reacting diethyl (α-azido(benzamido)methyl)phosphonate with 2-naphthyl propiolate yields naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, showcasing the versatility of this approach in introducing various substituents onto the triazole ring. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022402.png)










![2-{[(2-Methoxybenzyl)oxy]methyl}oxirane](/img/structure/B3022421.png)
![1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B3022422.png)
